Product packaging for O(sup 1)-Methyllappaconidine(Cat. No.:CAS No. 23943-93-3)

O(sup 1)-Methyllappaconidine

Cat. No.: B1674502
CAS No.: 23943-93-3
M. Wt: 423.5 g/mol
InChI Key: PTILZYWJYHNZDS-OKZWHMRISA-N
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Description

Diterpenoid Alkaloid , extracted from Aconitum orientale>Lappaconine is a new derivative of norditerpenoid alkaloids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H37NO6 B1674502 O(sup 1)-Methyllappaconidine CAS No. 23943-93-3

Properties

IUPAC Name

11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,13,18-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO6/c1-5-24-10-21(26)7-6-14(29-3)23-12-8-11-13(28-2)9-22(27,15(12)18(11)30-4)16(20(23)24)17(25)19(21)23/h11-20,25-27H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILZYWJYHNZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946767
Record name 20-Ethyl-1,14,16-trimethoxyaconitane-4,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23943-93-3
Record name Lappaconine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023943933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-1,14,16-trimethoxyaconitane-4,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Diterpenoid Alkaloids in Academic Research

Diterpenoid alkaloids are a class of naturally occurring compounds characterized by a complex carbon skeleton derived from diterpenes, incorporating a nitrogen atom, typically within a heterocyclic ring system. mdpi.comvulcanchem.com Predominantly isolated from plants of the Aconitum and Delphinium genera within the Ranunculaceae family, these alkaloids have garnered considerable attention from the scientific community due to their intricate molecular architectures and diverse biological activities. mdpi.comresearchgate.netmdpi.com

Structurally, they are categorized based on the number of carbon atoms in their core skeleton, primarily as C18, C19, and C20-diterpenoid alkaloids. mdpi.commdpi.com This structural diversity gives rise to a wide spectrum of pharmacological properties, including analgesic, anti-inflammatory, and antiarrhythmic effects. researchgate.netnih.gov The complexity of their structures has also made them challenging targets for total synthesis, driving innovation in synthetic organic chemistry. researchgate.net

Botanical Sourcing and Advanced Isolation Methodologies for O Sup 1 Methyllappaconidine

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample. This method has been successfully applied to the separation of various alkaloids from Aconitum species. The selection of a suitable two-phase solvent system is critical for achieving efficient separation.

For the separation of norditerpenoid alkaloids, various solvent systems have been investigated. While a specific system for O(sup 1)-Methyllappaconidine is not extensively documented in publicly available literature, systems used for the separation of related alkaloids like lappaconitine (B608462) provide valuable insights. One such system involves a mixture of n-hexane, ethyl acetate (B1210297), methanol, and water. The addition of an acid or base to the solvent system, a technique known as pH-zone-refining CCC, can further enhance the separation of alkaloids based on their pKa values.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is another powerful tool for the final purification of this compound. Reversed-phase HPLC, often with a C18 column, is commonly used. The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), run in a gradient elution mode. This allows for the fine separation of compounds with minor structural differences. The purity of the isolated fractions is then typically assessed by analytical HPLC.

Compound Names Mentioned

Retrosynthetic Analysis for O(sup 1)-Methyllappaconidine (Theoretical Considerations)

A retrosynthetic analysis of this compound, a derivative of lappaconidine, would logically commence by disconnecting the molecule at its less complex functionalities to simplify the intricate hexacyclic core. A plausible, though theoretical, retrosynthetic strategy is outlined below, drawing inspiration from established syntheses of related aconitine-type alkaloids. escholarship.orgacs.org

The initial disconnection would involve the C1-methoxy group, leading back to a lappaconidine-like precursor. Further simplification would target the ester linkage at C4, cleaving the acetamidobenzoate side chain to reveal a key intermediate with a free hydroxyl group at C4. bohrium.com The core structure of these alkaloids is often approached through strategies that assemble the complex ring system in a convergent manner. nih.govacs.org

A key retrosynthetic disconnection for the aconitine (B1665448) skeleton involves breaking the B and E rings. acs.org This could be envisioned through a reverse of a radical cascade cyclization, a powerful method for forming multiple rings in a single step. acs.org This would lead to a significantly simplified intermediate containing the AF and CD ring systems. acs.org Further disassembly of the AF ring system, which has been a focus of synthetic efforts, could lead back to more readily available chiral starting materials. rsc.orgresearchgate.net For instance, the A-ring could be conceptually derived from a chiral building block like (R)-(-)-carvone. rsc.org The CD ring fragment could be constructed separately, allowing for a convergent fragment coupling approach, a strategy known to enhance the efficiency of complex molecule synthesis. nih.govacs.org

Key Theoretical Retrosynthetic Disconnections for this compound:

Disconnection PointPrecursor GeneratedSynthetic Strategy Implied
C1-O bond (ether)Lappaconidine-like coreMethylation
C4-O bond (ester)N-deacetyllappaconitine derivativeEsterification
B and E ringsAF/CD ring fragmentsRadical cascade cyclization
A ringChiral cyclohexanone (B45756) derivativeIntramolecular cycloaddition

Total Synthesis Approaches for Complex Natural Products

The total synthesis of complex natural products like this compound and its parent alkaloids is a testament to the advancement of organic synthesis. These endeavors are characterized by their length and complexity, often requiring dozens of steps. Several key strategies have emerged in the synthesis of aconitine-type alkaloids that would be applicable here. nih.govacs.orgrsc.org

Radical cyclizations have also proven to be highly effective in constructing the polycyclic systems of these alkaloids. acs.org These reactions can form multiple carbon-carbon bonds in a single, efficient step, rapidly building molecular complexity. An N-centered radical cascade, for example, could be used to form the B and E rings of the lappaconitine (B608462) core. acs.org

The Diels-Alder reaction is another cornerstone of complex molecule synthesis, and it has been employed in strategies targeting aconitine-type alkaloids. escholarship.org This powerful cycloaddition can be used to construct key rings of the carbocyclic core with high stereocontrol.

The synthesis of these molecules is not without significant challenges. The sheer number of stereocenters requires highly stereoselective reactions to ensure the correct three-dimensional arrangement of atoms. rsc.orgnih.gov Furthermore, the density of functional groups necessitates the use of sophisticated protecting group strategies to ensure that reactions occur at the desired positions.

Semi-synthetic Derivatization of Natural Precursors

Given the significant challenges of total synthesis, semi-synthesis from more abundant, naturally occurring alkaloids is a highly attractive and practical approach for producing analogues like this compound. aurorabiomed.com Lappaconitine, being a major alkaloid in certain Aconitum species, is a logical starting material. bohrium.comresearchgate.net

The synthesis of this compound from lappaconitine would likely involve two key transformations:

Hydrolysis of the C4-ester: The acetamidobenzoate group at the C4 position of lappaconitine can be hydrolyzed under acidic conditions to yield N-deacetyllappaconitine. nih.gov This exposes the C4-hydroxyl group for further modification.

Methylation of the C1-hydroxyl group: The exposed hydroxyl group at the C1 position can then be methylated. This would likely require selective protection of other hydroxyl groups on the molecule, followed by reaction with a methylating agent such as methyl iodide (MeI) in the presence of a base like sodium hydride (NaH). nih.gov

This semi-synthetic approach allows for the generation of this compound and other analogues in a more efficient manner than total synthesis, facilitating further biological and pharmacological studies.

Biosynthetic Pathways and Enzymatic Mechanisms of O Sup 1 Methyllappaconidine Formation

Precursor Identification and Metabolic Flux Analysis in Aconitum Species

The biosynthesis of all diterpenoid alkaloids (DAs), including O(sup 1)-methyllappaconidine, originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). rsc.org These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. rsc.org

Through the action of geranylgeranyl pyrophosphate synthase (GGPPS), three molecules of IPP and one molecule of DMAPP are condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). rsc.org The first committed step in diterpenoid biosynthesis is the cyclization of GGPP. In Aconitum species, this is initiated by a class II diterpene synthase, ent-copalyl diphosphate (B83284) synthase (CPS), which converts GGPP to ent-copalyl diphosphate (ent-CPP). rsc.orgrsc.org This intermediate is then further cyclized by a class I diterpene synthase, such as an ent-kaurene (B36324) synthase-like (KSL) enzyme, to form the tetracyclic diterpene skeletons. nih.gov The primary skeletons for C18-diterpenoid alkaloids like lappaconitine (B608462) are believed to be derived from an ent-atisane-type scaffold. rsc.orgrsc.org

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nsf.govcreative-proteomics.com While comprehensive, quantitative MFA data for the this compound pathway is still emerging, studies combining metabolomics and transcriptomics in Aconitum species have provided qualitative insights into the metabolic flow. nih.gov For instance, the high expression of genes encoding enzymes for diterpene skeleton formation in flowers, and for subsequent modifications in leaves and stems, suggests a spatial organization of the metabolic pathway within the plant. nih.gov The application of stable isotope labeling, a core component of MFA, will be critical in precisely mapping the carbon flux from central metabolism to the final alkaloid products. nsf.govnih.gov

Key Enzymatic Transformations in Diterpenoid Alkaloid Biosynthesis

The conversion of the initial diterpene scaffold into the complex structure of this compound involves a series of key enzymatic transformations catalyzed by several large enzyme families. These modifications can be broadly categorized into skeleton formation and subsequent decorations.

Table 1: Key Enzyme Families in Diterpenoid Alkaloid Biosynthesis

Enzyme FamilyFunction in Diterpenoid Alkaloid BiosynthesisReference
Terpene Synthases (TPS)Catalyze the initial cyclization of GGPP to form the diterpene skeletons (ent-CPP, ent-atisane, ent-kaurene). nih.gov
Cytochrome P450 Monooxygenases (CYPs)Responsible for a wide range of oxidative modifications, including hydroxylations and other rearrangements of the diterpene skeleton. nih.govmdpi.com
AminotransferasesIncorporate the nitrogen atom into the diterpene scaffold, a key step in forming the alkaloid structure. researchgate.net
BAHD AcyltransferasesCatalyze the transfer of acyl groups, such as acetyl and benzoyl groups, to the alkaloid skeleton. nih.gov
O-Methyltransferases (OMTs)Catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the alkaloid, such as the formation of the methoxy (B1213986) group at the C1 position in this compound. nih.gov

The formation of the lappaconitine-type skeleton is a complex process involving extensive oxidative modifications of an ent-atisane precursor, which are largely attributed to the activity of cytochrome P450 monooxygenases (CYPs). nih.gov Following the establishment of the core alkaloid structure through the incorporation of a nitrogen atom, likely from an amino acid, by an aminotransferase, the scaffold undergoes further tailoring. nih.govresearchgate.net

The final step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C1 position. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). nih.gov While the specific OMT responsible for this reaction has not yet been functionally characterized, transcriptomic studies of Aconitum species have identified numerous candidate OMT genes that are co-expressed with other diterpenoid alkaloid biosynthetic genes. nih.govresearchgate.net For example, a study of Aconitum pendulum identified 12 candidate OMTs potentially involved in DA biosynthesis. nih.gov The reverse reaction, O-demethylation, has been observed in the metabolism of lappaconitine, further supporting the role of O-methylation in its biosynthesis. rsc.org

Genetic and Molecular Basis of Alkaloid Biosynthetic Pathways

Advances in next-generation sequencing and multi-omics approaches have begun to unravel the genetic basis of diterpenoid alkaloid biosynthesis in Aconitum. researchgate.net By integrating transcriptomic and metabolomic data, researchers have been able to identify candidate genes encoding the enzymes responsible for the synthesis of these complex molecules. frontiersin.orgbohrium.com

Transcriptome analysis of various Aconitum species, such as A. pendulum and A. carmichaelii, has led to the identification of hundreds of unigenes potentially involved in the DA biosynthetic pathway. nih.govresearchgate.net These include genes for terpene synthases, cytochrome P450s, BAHD acyltransferases, and O-methyltransferases. nih.govresearchgate.net For instance, in A. pendulum, 411 candidate enzyme genes related to the DA synthesis pathway were identified, with 34 of them being differentially expressed across different tissues. nih.gov

Co-expression network analysis has been a particularly powerful tool for identifying candidate genes. This approach identifies genes whose expression patterns are highly correlated with the accumulation of specific alkaloids. researchgate.netfrontiersin.org Through this method, specific CYP450s and BAHD acyltransferases have been positively associated with the accumulation of aconitine-type alkaloids. frontiersin.org Similarly, correlation networks between O-methyltransferases (OMTs) and various DAs have been established, providing a set of candidate genes for the final modification steps in the biosynthesis of compounds like this compound. researchgate.net

While these studies have provided a wealth of candidate genes, the functional characterization of these genes is still in its early stages. Future research involving heterologous expression and in vitro enzymatic assays will be necessary to confirm the precise roles of these candidate genes in the biosynthesis of this compound.

Role of Microbial Symbionts in Alkaloid Biosynthesis within Botanical Hosts

There is a growing body of evidence suggesting that microbial symbionts, particularly endophytic fungi, can play a significant role in the biosynthesis of secondary metabolites in their host plants. cambridge.orgnih.gov Endophytes are microorganisms that reside within the tissues of living plants without causing any apparent disease. aloki.hu These microbes can have a mutualistic relationship with their host, contributing to nutrient acquisition, stress tolerance, and defense against pathogens and herbivores. nih.gov

One of the most intriguing aspects of this symbiosis is the ability of some endophytes to produce the same or similar bioactive compounds as their host plants. cambridge.org This phenomenon has been observed in the case of Aconitum alkaloids. For example, an endophytic fungus, Cladosporium cladosporioides, isolated from Aconitum leucostomum, has been shown to produce aconitine (B1665448). cambridge.org Another study demonstrated that the endophytic fungus Acremonium alternatum can also produce aconitine. researchgate.net

These findings suggest that the biosynthesis of this compound may not be solely a plant-driven process. It is plausible that endophytic fungi residing within Aconitum species possess the genetic machinery to synthesize diterpenoid alkaloids or at least contribute to their biosynthesis by producing precursors or catalyzing specific transformation steps. The genetic recombination between the endophyte and the host plant could enable the endophyte to mimic the host's biosynthetic capabilities. cambridge.org Further research, including the sequencing of endophytic genomes and the study of plant-endophyte interactions, is needed to fully elucidate the potential contribution of microbial symbionts to the accumulation of this compound in Aconitum plants. It has also been suggested that endophytic bacteria may be capable of converting highly toxic diester-diterpenoid alkaloids into less toxic monoester forms. researchgate.net

Structure Activity Relationship Sar Investigations of O Sup 1 Methyllappaconidine and Its Analogues

Foundational Concepts of Structure-Activity Relationship in Chemical Biology

The fundamental premise of Structure-Activity Relationship (SAR) is that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. mdpi.comnih.govresearchgate.net This relationship arises from the specific interactions between the compound (ligand) and its biological target, which is often a protein such as a receptor or an enzyme. nih.govaurorabiomed.com These interactions, which include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces, are dictated by the spatial arrangement of atoms and functional groups within the ligand.

Key concepts that underpin SAR in chemical biology include:

Pharmacophore: This refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov Identifying the pharmacophore is a critical step in understanding the SAR of a class of compounds and in designing new, more potent analogues.

Functional Group Modifications: Altering the functional groups on a molecule can significantly impact its steric, electronic, and lipophilic properties. researchgate.net These changes, in turn, can affect how the molecule binds to its target, its absorption, distribution, metabolism, and excretion (ADME) properties.

Isosterism and Bioisosterism: Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. Bioisosterism is the principle of exchanging a functional group in a molecule with another group that has similar biological activity. researchgate.net This strategy is often employed to improve a compound's pharmacokinetic profile or to reduce its toxicity.

Conformational Analysis: The three-dimensional shape of a molecule is not static; it can adopt various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. researchgate.net The bioactive conformation, the shape a molecule adopts when it binds to its target, is of particular interest in SAR studies.

By systematically modifying the structure of a lead compound and observing the resulting changes in biological activity, medicinal chemists can build a comprehensive SAR profile. This knowledge is then used to guide the rational design of new molecules with improved therapeutic properties.

Design Principles for SAR Studies on O(sup 1)-Methyllappaconidine Analogues

The design of SAR studies for this compound and its analogues is guided by the complex diterpenoid alkaloid scaffold. The primary objective is to identify which parts of the molecule are crucial for its biological activity and how modifications to these regions impact its interaction with biological targets. The design principles often revolve around modifications at specific positions of the core structure.

Key design strategies include:

Modification of the N-ethyl group: The nitrogen-containing ring system is a common feature in alkaloids and is often critical for receptor interaction. Altering the N-ethyl group to other alkyl substituents or introducing different functional groups can probe the steric and electronic requirements of the binding pocket.

Variation of the ester groups: this compound possesses ester functionalities. Hydrolysis or modification of these ester groups can provide insights into their role in target binding and metabolic stability. For instance, the hydrolysis of ester groups in related diterpenoid alkaloids has been shown to significantly reduce toxicity, albeit often with a concurrent loss of analgesic activity.

Substitution on the aromatic ring: For analogues that contain an aromatic ring, systematic substitution with various electron-donating or electron-withdrawing groups can elucidate the electronic requirements for activity.

Introduction of conformational constraints: Introducing rings or other rigid features can lock the molecule into a specific conformation. This can help to identify the bioactive conformation and potentially increase binding affinity by reducing the entropic penalty of binding.

A systematic approach is often employed, where a library of analogues is synthesized with variations at specific positions. The biological activity of each analogue is then determined, allowing for the establishment of clear SAR trends.

Correlations between Structural Modifications and Observed Biological Interactions in Research Models

Research on diterpenoid alkaloids, particularly those from Aconitum species, has provided valuable insights into the correlations between structural features and biological activity. While specific data for a wide range of this compound analogues is not extensively documented in publicly available literature, the SAR of the closely related lappaconitine (B608462) provides a strong basis for understanding these relationships.

Studies on lappaconitine and its derivatives have revealed several key correlations:

The role of the N-deacetyl group: The presence and nature of the group on the nitrogen atom are critical. For instance, N-deacetyllappaconitine serves as a key intermediate for the synthesis of new derivatives with potentially altered activity profiles.

Importance of the anthraniloyl group: The anthraniloyl group in lappaconitine is believed to be important for its biological activity. Modifications to this group, such as substitution on the aromatic ring, can significantly modulate its effects.

Influence of the ester at C4: The ester group at the C4 position has been a focal point for modification to reduce toxicity while maintaining analgesic properties. The synthesis of amide and sulfonamide derivatives at this position has led to compounds with comparable analgesic activity to the parent compound but with significantly reduced toxicity.

The following interactive table summarizes the general SAR trends observed in diterpenoid alkaloids related to this compound.

Structural Modification Observed Effect on Biological Activity
Hydrolysis of ester groupsGenerally leads to a significant decrease in toxicity and often a loss of analgesic activity.
Modification of the N-ethyl groupCan alter the binding affinity and selectivity for the target receptor.
Substitution on the aromatic ringCan modulate potency and pharmacokinetic properties. Electron-donating or withdrawing groups can influence the electronic interactions with the target.
Introduction of bulky groupsMay lead to steric hindrance, potentially reducing or abolishing activity, depending on the size and location of the binding pocket.

Computational and In Silico Approaches to this compound SAR

In recent years, computational methods have become indispensable tools in drug discovery and SAR analysis. These in silico approaches allow for the prediction of biological activity and the elucidation of ligand-target interactions at a molecular level, thus guiding the synthesis of new compounds and reducing the reliance on extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the variations in the biological activities of a set of molecules are correlated with the differences in their physicochemical properties, which are represented by molecular descriptors.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

For diterpenoid alkaloids, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. These methods generate 3D contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This information provides valuable guidance for designing new analogues with enhanced potency. For instance, a 3D-QSAR study on lappaconitine analogues has provided insights into the structural requirements for their analgesic activity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govresearchgate.net This method allows researchers to visualize the plausible binding mode of a molecule at the active site of a protein and to estimate the strength of the interaction, often expressed as a docking score. By understanding how a ligand interacts with specific amino acid residues in the binding pocket, rational modifications can be proposed to enhance these interactions and improve biological activity. Molecular docking studies on lappaconitine derivatives have been used to explore their binding to voltage-gated sodium channels, providing a molecular basis for their observed analgesic and antiarrhythmic effects.

The combination of QSAR, molecular docking, and MD simulations provides a powerful computational workflow for the SAR analysis of this compound and its analogues. These methods can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired biological activity.

Mechanistic Research on O Sup 1 Methyllappaconidine S Biological Interactions

Identification of Cellular and Molecular Targets

Information regarding the specific cellular and molecular targets of O(sup 1)-Methyllappaconidine is not available in the public domain based on the conducted search. Research in this area would typically involve experiments to determine if the compound binds to specific receptors, ion channels, enzymes, or other proteins.

Elucidation of Intracellular Signaling Pathway Modulation

There is no available data detailing how this compound modulates intracellular signaling pathways. This area of research investigates the downstream effects that occur after a compound interacts with its molecular target, which can include changes in protein kinase cascades, secondary messenger levels, or gene transcription.

Polypharmacological Studies and Network Perturbational Profiling

No polypharmacological studies or network perturbational profiles for this compound were found. Such studies are designed to investigate the ability of a single compound to interact with multiple targets, providing a broader understanding of its potential effects and mechanisms of action.

High-Throughput Screening Methodologies for Mechanistic Insight

While high-throughput screening (HTS) is a powerful and widely used methodology in drug discovery to identify potential drug candidates and elucidate their mechanisms, no specific HTS campaigns or results involving this compound have been reported in the available literature. HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" that have a desired biological activity. nih.gov These initial hits can then be further investigated to understand their mechanism of action. Methodologies in HTS are diverse, ranging from biochemical assays that measure the interaction with a specific target to cell-based assays that assess a compound's effect on cellular functions. mdpi.com

Advanced Analytical Methodologies for O Sup 1 Methyllappaconidine Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate molecular architecture of diterpenoid alkaloids. nih.govacs.org By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex alkaloids like O(1)-Methyllappaconidine. slideshare.netresearcher.life It provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the number and types of protons and carbons in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the nucleus, while the integration of ¹H signals provides the relative number of protons. Spin-spin coupling patterns in ¹H NMR spectra help to establish the connectivity between neighboring protons. ethernet.edu.et

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the complete structure. ukm.mynih.gov COSY spectra identify proton-proton couplings, HSQC correlates protons with their directly attached carbons, and HMBC reveals long-range correlations between protons and carbons, which is critical for piecing together the carbon skeleton and assigning substituent positions.

For the closely related parent compound, lappaconitine (B608462), detailed NMR data has been reported and serves as a crucial reference for the structural confirmation of its derivatives like O(1)-Methyllappaconidine. researchgate.net The methylation at the O(sup 1) position in O(1)-Methyllappaconidine would be clearly indicated by the appearance of a new methoxy (B1213986) signal in the ¹H NMR spectrum (typically around δ 3-4 ppm) and a corresponding carbon signal in the ¹³C NMR spectrum (around δ 50-60 ppm), along with characteristic shifts in the signals of neighboring nuclei.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Lappaconitine Skeleton Data is based on the parent compound lappaconitine and serves as a reference.

Atom No. ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
1 85.2 3.25 (d, J=8.5)
2 26.4 1.85 (m), 2.10 (m)
3 34.7 1.60 (m), 2.15 (m)
4 39.1 -
5 49.0 2.55 (d, J=6.0)
6 83.1 4.10 (t, J=6.0)
7 45.8 2.80 (d, J=7.0)
8 77.5 -
9 50.2 2.95 (d, J=7.0)
10 40.5 2.70 (s)
11 53.5 -
13 43.1 2.65 (m)
14 82.5 4.90 (d, J=5.0)
15 37.8 1.75 (m), 2.30 (m)
16 83.5 3.95 (t, J=5.0)
17 61.8 3.65 (d, J=12.0), 3.75 (d, J=12.0)
19 56.5 2.90 (d, J=10.0), 3.10 (d, J=10.0)
N-Et 49.2, 13.5 1.10 (t, J=7.0), 3.20 (q, J=7.0)

Note: This table is illustrative. Actual chemical shifts for O(1)-Methyllappaconidine may vary. Data compiled from typical values for lappaconitine-type alkaloids. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of complex mixtures containing alkaloids and for the confirmation of molecular formulas. thermofisher.com Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UHPLC-QTOF/MS) or Orbitrap mass analyzers provide highly accurate mass measurements, typically with sub-ppm mass accuracy. frontiersin.orgmdpi.com This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in identifying known and novel compounds. thermofisher.com

For O(1)-Methyllappaconidine, HRMS would confirm its molecular formula by providing a highly accurate mass for its protonated molecule [M+H]⁺. In complex matrices, such as plant extracts, HRMS can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. thermofisher.comnih.gov

Tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments are used to study the fragmentation patterns of the molecule. wikipedia.org The molecular ion is isolated and then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. wikipedia.org The fragmentation pattern provides a structural fingerprint of the molecule. For diterpenoid alkaloids, characteristic fragmentation pathways include the loss of ester groups, methoxy groups, and water, which helps to elucidate the structure. brieflands.comnih.govlibretexts.orglibretexts.org For instance, the fragmentation of related Aconitum alkaloids often involves the neutral loss of acetic acid, benzoic acid, or water molecules, providing clues to the nature and location of substituents on the diterpenoid core. brieflands.com

Table 2: Predicted HRMS Fragmentation Data for O(1)-Methyllappaconidine

Precursor Ion (m/z) [M+H]⁺ Elemental Formula Major Fragment Ions (m/z) Putative Neutral Loss
Predicted Value C₃₃H₄₇N₂O₈⁺ Predicted Value H₂O (Water)
Predicted Value CH₃OH (Methanol)
Predicted Value C₂H₅N (Ethylamine)

Note: This table is predictive and illustrates the type of data obtained from HRMS/MS experiments. Specific m/z values would need to be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. For O(1)-Methyllappaconidine, the IR spectrum would be expected to show absorption bands corresponding to:

O-H stretching: for any hydroxyl groups.

C-H stretching: for aliphatic and aromatic moieties.

C=O stretching: for the ester functional groups.

C=C stretching: for the aromatic ring.

C-O stretching: for the ether and ester linkages.

C-N stretching: for the amine functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated electronic systems. The UV-Vis spectrum of O(1)-Methyllappaconidine would be dominated by the absorption of the N-acetylanthraniloyl group, which contains a conjugated aromatic system. The wavelength of maximum absorbance (λmax) is characteristic of this chromophore. This technique is particularly useful in HPLC analysis when using a Diode Array Detector (DAD) for peak identification and purity checking.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating O(1)-Methyllappaconidine from complex mixtures, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Aconitum alkaloids. nih.govnih.govresearchgate.netresearchgate.net The method's versatility allows for the separation of closely related alkaloids based on their polarity.

A typical HPLC method for alkaloids like O(1)-Methyllappaconidine involves reversed-phase chromatography using a C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) bicarbonate or formic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode to achieve optimal separation. nih.govscielo.br The alkaline nature of the alkaloids necessitates careful control of the mobile phase pH to ensure good peak shape and retention. nih.gov

HPLC systems are coupled with various detectors for detection and quantification:

Diode Array Detector (DAD) or UV-Vis Detector: These detectors are commonly used for quantifying Aconitum alkaloids by measuring their absorbance at a specific wavelength. A DAD provides UV spectra for each peak, which can aid in peak identification and purity assessment. researchgate.netscielo.br

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. brieflands.comnih.gov It allows for the simultaneous quantification and structural confirmation of the analytes, making it a powerful tool for analyzing trace amounts of alkaloids in complex samples. semanticscholar.org Methods like HPLC-MS/MS are frequently employed for the robust quantification of multiple alkaloids in a single run. brieflands.com

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, repeatability, stability, and recovery. nih.govscielo.brnih.govfrontiersin.org

Table 3: Example of HPLC Method Parameters for Analysis of Related Aconitum Alkaloids

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov
Mobile Phase A Aqueous buffer (e.g., Ammonium bicarbonate, pH 10) nih.gov
Mobile Phase B Acetonitrile or Methanol nih.govnih.gov
Elution Gradient
Flow Rate ~1.0 mL/min
Column Temperature 25-35 °C
Detector DAD (detection at ~235 nm) or MS

| Injection Volume | 5-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of compounds. However, due to the low volatility and high polarity of diterpenoid alkaloids like O(1)-Methyllappaconidine, direct analysis by GC-MS is challenging. brieflands.com

To make these compounds suitable for GC analysis, a derivatization step is required to convert them into more volatile and thermally stable derivatives. brieflands.com A common derivatization method is silylation, where active hydrogens (in hydroxyl or amine groups) are replaced with a trimethylsilyl (B98337) (TMS) group.

The derivatized sample is then injected into the GC-MS system. The compounds are separated in the gas chromatography column based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification, often by comparison with spectral libraries. ijrap.net While less common than HPLC for Aconitum alkaloid analysis due to the extra derivatization step, GC-MS can provide complementary structural information. brieflands.com

Method Validation and Quality Assurance in O(sup 1)-Methyllappaconidine Analysis

The reliability and accuracy of any quantitative analysis heavily depend on the validation of the analytical method and the implementation of robust quality assurance protocols. In the context of this compound research, these steps are critical to ensure that the data generated are precise, reproducible, and fit for purpose, whether for pharmacokinetic studies, quality control of herbal preparations, or toxicological assessments. Method validation for this compound typically adheres to the guidelines set forth by the International Council for Harmonisation (ICH).

Method Validation Parameters

The validation of an analytical method for this compound involves the systematic evaluation of several key parameters to demonstrate its suitability for the intended application. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity.

While specific validation data for this compound is not extensively available in publicly accessible literature, the validation parameters for analytical methods developed for the simultaneous determination of multiple diterpenoid alkaloids, including structurally similar compounds, provide a strong reference for the expected performance criteria. Techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed for the analysis of these alkaloids in various matrices, including biological samples and herbal extracts.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For diterpenoid alkaloids, calibration curves are typically constructed by plotting the peak area against a series of known concentrations. A good linear relationship is indicated by a correlation coefficient (r²) close to 1.0.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for trace analysis, such as in biological monitoring or impurity profiling. For similar alkaloids analyzed by UPLC-MS/MS, LODs and LOQs are often in the low nanogram per milliliter (ng/mL) range, demonstrating high sensitivity.

Precision: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For the analysis of related alkaloids, RSD values are typically required to be less than 15%.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. Acceptable recovery values are generally within the range of 85-115%.

The following interactive data table summarizes typical validation parameters for the analysis of diterpenoid alkaloids using UPLC-MS/MS, which can be considered indicative for this compound analysis.

Validation ParameterTypical Acceptance Criteria for Diterpenoid Alkaloid Analysis
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery %) 85% - 115%

Quality Assurance in this compound Analysis

Quality assurance (QA) encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. In the analysis of this compound, QA procedures are essential to prevent errors and ensure the integrity of the analytical results.

Key components of a QA program in this context include:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures, from sample receipt and preparation to data analysis and reporting. SOPs ensure that all analyses are performed consistently.

Instrument Calibration and Maintenance: Regular calibration of analytical instruments, such as the UPLC-MS/MS system, using certified reference standards is mandatory to ensure their accuracy and performance. A documented maintenance schedule helps to prevent instrument downtime and ensures reliable operation.

Use of Certified Reference Materials (CRMs): Whenever available, CRMs of this compound should be used for calibration and quality control to ensure traceability to a known standard.

Quality Control (QC) Samples: QC samples, prepared at different concentration levels (low, medium, and high), are analyzed with each batch of study samples. The results of the QC samples are used to accept or reject the analytical run, thereby monitoring the performance of the method in real-time.

Proficiency Testing: Participation in inter-laboratory proficiency testing schemes, where the same sample is analyzed by multiple laboratories, can provide an external assessment of a laboratory's analytical performance.

Data Review and Auditing: A tiered system of data review, including peer review and a final review by a quality assurance unit, helps to identify and rectify any errors before the results are reported. Regular internal and external audits of the laboratory's quality system ensure compliance with regulatory standards.

By rigorously adhering to these method validation and quality assurance principles, researchers can ensure the generation of high-quality, reliable data in the analysis of this compound, which is fundamental for its accurate characterization and the assessment of its properties.

Future Directions and Emerging Research Avenues in O Sup 1 Methyllappaconidine Studies

Advancements in Asymmetric and Green Synthesis for Diterpenoid Alkaloids

The complex, densely functionalized, and stereochemically rich structures of diterpenoid alkaloids present formidable challenges to synthetic organic chemists. nih.govnih.gov Future research will increasingly focus on the development of more efficient, stereoselective, and environmentally benign synthetic strategies.

Green Synthesis: The principles of green chemistry are becoming increasingly important in synthetic chemistry. For diterpenoid alkaloids, this translates to the use of less hazardous reagents and solvents, milder reaction conditions, and improved atom economy. Biocatalysis, employing enzymes to perform specific chemical transformations, offers a promising green alternative to traditional chemical methods. Additionally, the development of flow chemistry processes can lead to safer, more efficient, and scalable syntheses.

Systems Biology Approaches to Understand Complex Biological Interactions

The biological effects of natural products like O(sup 1)-Methyllappaconidine are often the result of complex interactions with multiple cellular targets and pathways. alicechangphd.com Systems biology, which integrates data from various "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), provides a powerful framework for unraveling these intricate biological networks. azolifesciences.com

By generating and analyzing large-scale datasets, researchers can move beyond a one-drug-one-target paradigm to a more holistic understanding of how these compounds modulate cellular function. frontiersin.orgnih.gov Network pharmacology, a key component of systems biology, can be used to construct and analyze drug-target-disease networks, helping to identify potential new therapeutic applications and predict off-target effects. mdpi.com For this compound, a systems biology approach could elucidate its mechanism of action in greater detail, identify novel therapeutic targets, and provide insights into potential synergistic or antagonistic interactions with other drugs. In silico target prediction methods can further aid in identifying the molecular targets of diterpenoid alkaloids, guiding experimental validation. nih.govnih.govmdpi.comunipi.it

Chemoinformatic and Artificial Intelligence Applications in Natural Product Discovery (Relates to SAR/QSAR)

The vast chemical space of natural products presents both an opportunity and a challenge for drug discovery. Chemoinformatic and artificial intelligence (AI) tools are becoming indispensable for navigating this complexity and accelerating the identification of new bioactive compounds.

Chemoinformatics and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For diterpenoid alkaloids, QSAR models can help in understanding the structural features responsible for their biological effects and in designing new analogs with improved potency and selectivity.

Virtual screening: Identifying promising drug candidates from large compound libraries.

Predicting bioactivity: Estimating the biological activity of compounds based on their chemical structure.

De novo drug design: Generating novel molecular structures with desired pharmacological properties.

Exploration of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of diterpenoid alkaloids in plants involves a complex series of enzymatic reactions that transform a common precursor, geranylgeranyl pyrophosphate (GGPP), into a diverse array of structurally complex molecules. researchgate.net Understanding these biosynthetic pathways is crucial for several reasons: it can provide insights into the evolution of chemical diversity in nature, and it can enable the production of these valuable compounds through metabolic engineering.

Recent research has led to the identification of several key enzymes involved in diterpenoid alkaloid biosynthesis, including terpene synthases and cytochrome P450 monooxygenases. researchgate.net However, many steps in these pathways remain uncharacterized. Future research will focus on:

Identifying novel enzymes: Using a combination of genomic, transcriptomic, and metabolomic approaches to discover new enzymes involved in the biosynthesis of this compound and other diterpenoid alkaloids.

Elucidating reaction mechanisms: Characterizing the catalytic mechanisms of these enzymes to understand how they control the regio- and stereoselectivity of the biosynthetic reactions.

Metabolic engineering: Using the knowledge of these pathways to engineer microorganisms or plants for the sustainable production of specific diterpenoid alkaloids.

Integrative Omics Studies in Natural Product Research

The integration of multiple "omics" datasets provides a powerful approach for understanding the biology of natural products at a systems level. azolifesciences.com By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can gain a more complete picture of how diterpenoid alkaloids are produced, regulated, and how they exert their biological effects. nih.govresearchgate.net

Applications of Integrative Omics:

Gene discovery: Correlating gene expression profiles with metabolite profiles can help to identify candidate genes involved in the biosynthesis of specific natural products. researchgate.net

Pathway elucidation: Integrating data from different omics levels can help to reconstruct and validate biosynthetic pathways.

Understanding regulation: Analyzing how the expression of biosynthetic genes and the accumulation of metabolites are affected by different environmental or developmental cues can provide insights into the regulation of these pathways.

Evolutionary studies: Comparing the genomes and metabolomes of different plant species can shed light on the evolution of diterpenoid alkaloid diversity.

Q & A

Q. How can metadata enhance the reusability of this compound research data?

  • Answer : Follow discipline-specific metadata schemas (e.g., ISA-Tab for pharmacology) to describe experimental conditions, instruments, and data processing workflows. Use controlled vocabularies (e.g., ChEBI for chemical identifiers) and link datasets to ORCIDs for attribution tracking .

Troubleshooting Contradictory Findings

Q. What steps validate the identity of this compound when spectral data conflict with literature?

  • Answer : Re-isolate the compound from a different biological source and repeat characterization. Collaborate with independent labs for blind validation. Publish a correspondence article to flag inconsistencies and propose standardized reference spectra .

Q. How to address irreproducible bioassay results in multi-center studies?

  • Answer : Distribute aliquots of a centrally synthesized batch to all participating labs. Implement harmonized SOPs for assays and data analysis. Use inter-laboratory comparison tools (e.g., Youden plots) to quantify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.